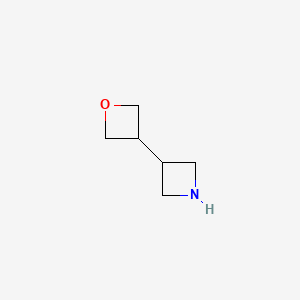

3-(Oxetan-3-yl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

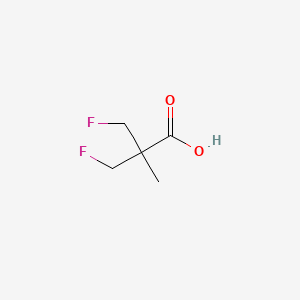

“3-(Oxetan-3-yl)azetidine” is a chemical compound that is part of the azetidine and oxetane families . These families are known for their small, polar, and non-planar motifs .

Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in various studies . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the Brønsted acid-catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols .Molecular Structure Analysis

The molecular structure of “this compound” and related compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The chemical reactions involving “this compound” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . Another reaction involves the Brønsted acid-catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols .Scientific Research Applications

Drug Discovery Applications : The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases has been accomplished using a radical addition method, known as the Minisci reaction. This process has been utilized to incorporate oxetane or azetidine into heteroaromatic systems used in drug discovery, such as EGFR inhibitors and antimalarial drugs (Duncton et al., 2009).

Synthesis of Aryloxetanes and Arylazetidines : Oxetan-3-yl and azetidin-3-yl substituents have been identified as privileged motifs in medicinal chemistry. An efficient approach to install these motifs into aromatic systems using nickel-mediated alkyl-aryl Suzuki coupling has been presented (Duncton et al., 2008).

Coupling Reactions of Azetidine and Oxetane Sulfinate Salts : These salts, easily prepared from commercially available precursors, undergo smooth coupling reactions, providing an efficient route for introducing four-membered heterocycles into indoles (Nassoy et al., 2015).

Mechanism of Azetidine and Oxetane Formation in Photoproducts : A study on the formation mechanism of azetidine and oxetane in photoproducts between thymine and cytosine reveals insights into their formation processes, important for understanding chemical reactions at the molecular level (Yang et al., 2011).

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives : A simple and efficient synthetic route has been developed for preparing heterocyclic amino acid derivatives containing azetidine and oxetane rings. These derivatives are valuable for developing novel bioactive compounds (Gudelis et al., 2023).

Discovery of Microsomal Epoxide Hydrolase-Catalyzed Hydration of Spiro Oxetane : This study highlights the biotransformation of the oxetane moiety by microsomal epoxide hydrolase, expanding understanding of enzymatic reactions involving oxetane rings in drug metabolism (Li et al., 2016).

Mechanism of Action

Target of Action

It’s known that azetidine and oxetane rings are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

The mode of action of 3-(Oxetan-3-yl)azetidine involves its interaction with its targets through the formation of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Biochemical Pathways

The compound is involved in the synthesis of new heterocyclic amino acid derivatives through aza-michael addition .

Result of Action

The compound is known to be involved in the synthesis of new heterocyclic amino acid derivatives .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Oxetanes and azetidines continue to draw significant interest in medicinal chemistry . They are increasingly employed in medicinal chemistry, and their development has been accompanied by considerable advances in the synthesis of oxetane motifs . Future research may focus on further exploring their potential uses and developing new synthesis methods.

properties

IUPAC Name |

3-(oxetan-3-yl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUSNVIHCUYFFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744743 |

Source

|

| Record name | 3-(Oxetan-3-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1273562-98-3 |

Source

|

| Record name | 3-(Oxetan-3-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)